molecular formula C10H13NO3 B11825214 (S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid

(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid

Cat. No.: B11825214
M. Wt: 195.21 g/mol
InChI Key: YBRCUAIBQWDEKS-SECBINFHSA-N
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Description

(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydroxy group, a phenylethyl group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylethylamine and glycine derivatives.

    Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective reactions. Common reagents include bases like sodium hydroxide and solvents such as ethanol or methanol.

    Chiral Resolution: The chiral resolution of the compound is achieved using chiral catalysts or by employing chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and yield.

    Purification: Employing advanced purification methods such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phenylethyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenylethyl derivatives.

Scientific Research Applications

(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in the body.

    Pathways Involved: It modulates biochemical pathways, influencing cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid: The enantiomer of the compound with different biological activity.

    Phenylethylamine Derivatives: Compounds with similar structural features but varying functional groups.

    Aminoacetic Acid Derivatives: Compounds with similar aminoacetic acid moieties but different substituents.

Uniqueness

(S)-2-((2-Hydroxy-1-phenylethyl)amino)acetic Acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[[(1S)-2-hydroxy-1-phenylethyl]amino]acetic acid

InChI

InChI=1S/C10H13NO3/c12-7-9(11-6-10(13)14)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1

InChI Key

YBRCUAIBQWDEKS-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(CO)NCC(=O)O

Origin of Product

United States

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